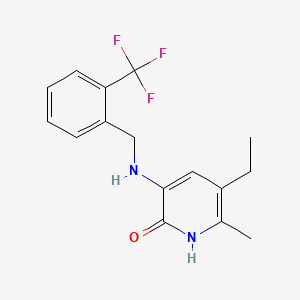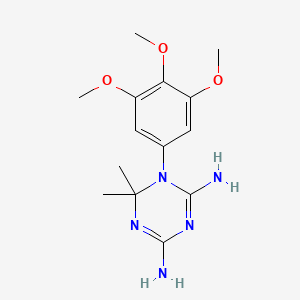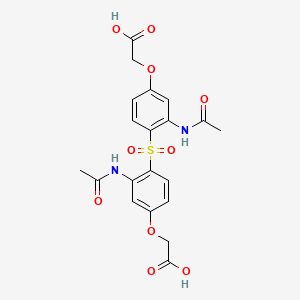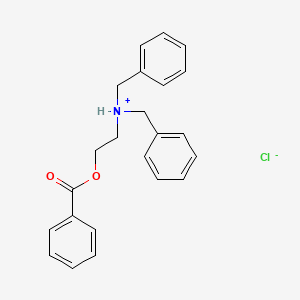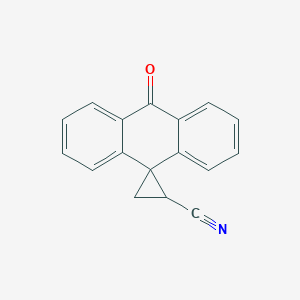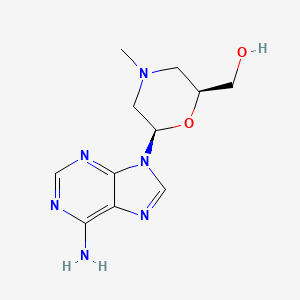
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxoundecyl)oxy)tetradecanoate), (2(R),3(R))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxoundecyl)oxy)tetradecanoate), (2®,3®)-: is a complex organic compound It is a derivative of D-glucose, modified with various functional groups, including a phosphate group and long-chain fatty acid esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting from D-glucose. The key steps include:
Deoxygenation: The 2-deoxy modification is achieved by selectively removing the hydroxyl group at the second position of D-glucose.
Phosphorylation: The 4-(dihydrogen phosphate) group is introduced via phosphorylation, often using reagents like phosphorus oxychloride or phosphoric acid.
Esterification: The 3-(3-((1-oxoundecyl)oxy)tetradecanoate) group is added through esterification, where an alcohol reacts with a carboxylic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Controlled reaction temperatures: to ensure selective reactions.
Use of catalysts: to increase reaction rates.
Purification steps: such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a building block for synthesizing more complex molecules. Biology : Studied for its interactions with biological molecules and potential as a biochemical probe. Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects. Industry
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways. The long-chain fatty acid esters can interact with lipid membranes, potentially altering membrane properties and affecting cellular functions.
Comparación Con Compuestos Similares
D-Glucose derivatives: Compounds with similar glucose backbones but different functional groups.
Phosphorylated sugars: Compounds with phosphate groups attached to sugar molecules.
Fatty acid esters: Compounds with long-chain fatty acids esterified to various backbones.
Uniqueness: This compound’s uniqueness lies in its combination of a deoxy sugar, a phosphate group, and long-chain fatty acid esters, which confer distinct chemical and biological properties not found in simpler analogs.
Propiedades
Número CAS |
125034-35-7 |
|---|---|
Fórmula molecular |
C45H86NO13P |
Peso molecular |
880.1 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3R)-3-undecanoyloxytetradecanoate |
InChI |
InChI=1S/C45H86NO13P/c1-4-7-10-13-16-19-21-24-27-30-36(48)33-39(49)46-42-44(43(59-60(53,54)55)38(35-47)57-45(42)52)58-41(51)34-37(31-28-25-22-20-17-14-11-8-5-2)56-40(50)32-29-26-23-18-15-12-9-6-3/h36-38,42-45,47-48,52H,4-35H2,1-3H3,(H,46,49)(H2,53,54,55)/t36-,37-,38-,42-,43-,44-,45-/m1/s1 |
Clave InChI |
HBJRCOCXOSSPRA-MHMGBNDDSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


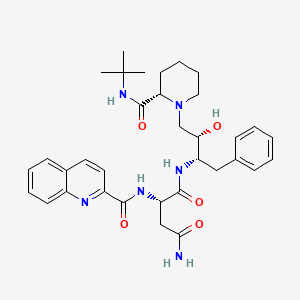
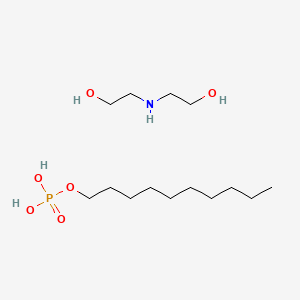
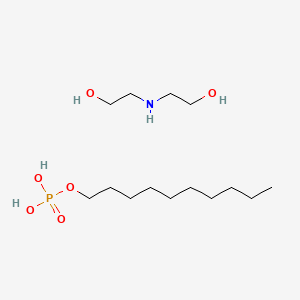
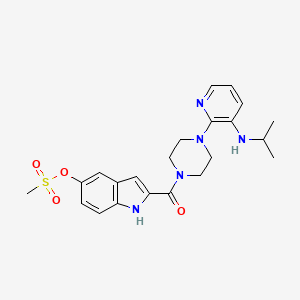

![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
